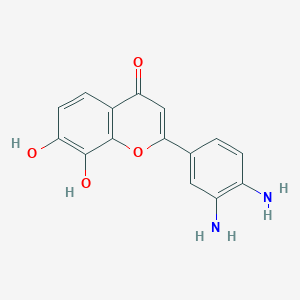

2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one

Descripción general

Descripción

La resorufina sal de sodio es un tinte rosa altamente fluorescente que se utiliza principalmente para detectar especies reactivas de oxígeno y especies reactivas de nitrógeno. Es un derivado de la resorufina, un tinte de fenoxazina, y es conocido por su alto rendimiento cuántico de fluorescencia y sus largas longitudes de onda de excitación/emisión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La resorufina sal de sodio se sintetiza mediante la condensación catalizada por ácido de resorcinol y 4-nitrosorresorcinol, seguida de la oxidación con óxido de manganeso (IV). El producto de reacción crudo se trata luego con exceso de carbonato de sodio para producir la sal de sodio de la resorufina .

Métodos de producción industrial

La producción industrial de la resorufina sal de sodio implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La resorufina sal de sodio experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar resazurina.

Reducción: Se puede reducir a dihidroresorufina, una forma no fluorescente.

Sustitución: Puede sufrir reacciones de sustitución con varios nucleófilos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio y el ditiotreitol.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en condiciones suaves

Principales productos formados

Oxidación: Resazurina

Reducción: Dihidroresorufina

Sustitución: Varios derivados de resorufina sustituidos

Aplicaciones en investigación científica

La resorufina sal de sodio tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como indicador fluorescente en varios ensayos químicos.

Biología: Se emplea en ensayos de viabilidad celular y para detectar especies reactivas de oxígeno y especies reactivas de nitrógeno.

Medicina: Se utiliza en ensayos de diagnóstico y técnicas de imagen.

Industria: Se aplica en el desarrollo de sondas fluorescentes para detectar varios analitos

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. Specifically, 2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways and enhancing reactive oxygen species (ROS) production .

Antioxidant Properties

The compound is recognized for its antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. This property has been validated through various assays that measure the reduction of oxidative damage in cellular models .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests that it could serve as a lead compound for developing new antimicrobial agents .

Biochemical Applications

Enzyme Inhibition

this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this chromone derivative. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Dye Sensitizers in Solar Cells

In the field of renewable energy, this compound has been investigated as a dye sensitizer for solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of dye-sensitized solar cells (DSSCs) .

Polymer Composites

The compound can be incorporated into polymer matrices to improve mechanical and thermal properties. Research has shown that adding this chromone derivative to polymer composites enhances their thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Mecanismo De Acción

La resorufina sal de sodio ejerce sus efectos a través de sus propiedades fluorescentes. Cuando se expone a especies reactivas de oxígeno o especies reactivas de nitrógeno, experimenta una reacción redox, lo que resulta en un cambio en la intensidad de la fluorescencia. Este cambio se puede detectar mediante técnicas fluorométricas, lo que lo convierte en una herramienta valiosa para monitorear el estrés oxidativo y otros procesos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Resazurina: Otro tinte de fenoxazina que se reduce a resorufina en presencia de células viables.

Dihidroresorufina: La forma reducida, no fluorescente, de la resorufina.

Fluoresceína: Un tinte fluorescente ampliamente utilizado con diferentes propiedades de excitación/emisión

Singularidad

La resorufina sal de sodio es única debido a su alto rendimiento cuántico de fluorescencia y sus largas longitudes de onda de excitación/emisión, lo que la hace altamente sensible y adecuada para diversas aplicaciones analíticas. Su capacidad para sufrir reacciones redox reversibles también aumenta su versatilidad en la investigación científica .

Actividad Biológica

2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one, also known by its CAS number 460744-16-5, is a compound belonging to the class of flavonoids, specifically the chromene derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 284.27 g/mol. Its structure features a chromone backbone substituted with amino and hydroxyl groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the chromone structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that protect cells from oxidative stress.

- Anticancer Effects : Studies have shown that derivatives of 2H/4H-chromene compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization, leading to G2/M cell-cycle arrest .

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Biological Activities

A summary of the biological activities associated with this compound is presented in Table 1.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study conducted by Anthony et al. (2007) demonstrated that chromene derivatives could induce apoptosis in various cancer cell lines by disrupting microtubule dynamics . The study emphasized the importance of structural modifications for enhancing anticancer potency.

- Antimicrobial Efficacy : Research by Suvarna et al. (2017) evaluated the antimicrobial properties of flavonoids including chromene derivatives against clinical isolates of bacteria. The study reported that specific modifications increased antibacterial activity significantly compared to standard antibiotics .

- DPP-4 Inhibition : A study on natural-product-derived derivatives indicated that certain modifications in the chromene structure could lead to significant DPP-4 inhibition, comparable to established drugs like omarigliptin . This suggests potential applications in diabetes management.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the chromene ring significantly influence the biological activity:

- Hydroxyl Groups : The presence of hydroxyl groups at positions 7 and 8 enhances antioxidant and anticancer activities.

- Amino Substituents : The introduction of amino groups at position 3 or 4 increases solubility and bioavailability, thus enhancing therapeutic efficacy against various diseases.

Propiedades

IUPAC Name |

2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQUEUISMRSNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.